molecular formula C9H15NO3 B2649831 2-[(Cycloheptylideneamino)oxy]acetic acid CAS No. 1202-45-5

2-[(Cycloheptylideneamino)oxy]acetic acid

Cat. No.: B2649831
CAS No.: 1202-45-5
M. Wt: 185.223
InChI Key: UBJYWEPKULSKSZ-UHFFFAOYSA-N
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Description

2-[(Cycloheptylideneamino)oxy]acetic acid is an organic compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . It is characterized by the presence of a cycloheptylideneamino group attached to an acetic acid moiety. This compound is used in various research applications due to its unique chemical properties.

Scientific Research Applications

2-[(Cycloheptylideneamino)oxy]acetic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cycloheptylideneamino)oxy]acetic acid typically involves the reaction of cycloheptanone oxime with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate oxime ether, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pH, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Cycloheptylideneamino)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the acetic acid group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of cycloheptanone derivatives.

    Reduction: Formation of cycloheptylamine derivatives.

    Substitution: Formation of esters and amides.

Mechanism of Action

The mechanism of action of 2-[(Cycloheptylideneamino)oxy]acetic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone oxime: A precursor in the synthesis of 2-[(Cycloheptylideneamino)oxy]acetic acid.

    Cycloheptylamine: A reduction product of the compound.

    Cycloheptanone: An oxidation product of the compound.

Uniqueness

This compound is unique due to its combination of a cycloheptylideneamino group and an acetic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(cycloheptylideneamino)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-9(12)7-13-10-8-5-3-1-2-4-6-8/h1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJYWEPKULSKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NOCC(=O)O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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